H-DL-Tyr-DL-Leu-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Cys(1)-DL-Arg-DL-Ser-DL-Val-DL-Glu-Gly-DL-Ser-DL-Cys(1)-Gly-DL-Phe-OH
Description
H-DL-Tyr-DL-Leu-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Cys(1)-DL-Arg-DL-Ser-DL-Val-DL-Glu-Gly-DL-Ser-DL-Cys(1)-Gly-DL-Phe-OH is a synthetic peptide composed of 19 amino acid residues, including non-standard modifications such as DL-configured residues and the rare xiIle (ξ-isoleucine). The peptide features two cysteine residues (Cys(1)), which likely form an intramolecular disulfide bridge, stabilizing its tertiary structure . The presence of polar residues like Arg (arginine), Tyr (tyrosine), and Glu (glutamic acid) contributes to its amphipathic nature, while hydrophobic residues such as Leu (leucine) and Val (valine) may influence membrane interactions.
Properties
Molecular Formula |
C78H123N23O23S2 |
|---|---|
Molecular Weight |
1815.1 g/mol |
IUPAC Name |
2-[[2-[[25-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86) |
InChI Key |
GVIYUKXRXPXMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Biological Activity
The compound H-DL-Tyr-DL-Leu-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Cys(1)-DL-Arg-DL-Ser-DL-Val-DL-Glu-Gly-DL-Ser-DL-Cys(1)-Gly-DL-Phe-OH is a synthetic peptide composed of 18 amino acids, featuring a combination of D- and L-enantiomers. Understanding its biological activity is crucial for potential therapeutic applications and biochemical research.
Chemical Structure and Properties
The structure of the peptide can be analyzed based on its amino acid composition. The presence of both D- and L-amino acids may influence its stability, bioavailability, and interaction with biological targets.
Amino Acid Composition
| Amino Acid | Position | Type |
|---|---|---|
| Tyr | 1 | DL |
| Leu | 2 | DL |
| Arg | 3 | DL |
| xiIle | 4 | DL |
| Val | 5 | DL |
| Gln | 6 | DL |
| Cys(1) | 7 | DL |
| Arg | 8 | DL |
| Ser | 9 | DL |
| Val | 10 | DL |
| Glu | 11 | DL |
| Gly | 12 | DL |
| Ser | 13 | DL |
| Cys(1) | 14 | DL |
| Gly | 15 | DL |
| Phe | 16 | DL |
Biological Activity
The biological activity of this peptide can be attributed to its interactions with various biological systems, including enzyme modulation, receptor binding, and potential therapeutic effects.
- Enzyme Interaction : The peptide may act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways.
- Receptor Binding : It could bind to cell surface receptors, triggering signaling cascades that affect cellular functions.
- Antioxidant Properties : The presence of cysteine residues suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Research Findings
Recent studies have highlighted several aspects of the biological activity of similar peptides:
- Antimicrobial Activity : Peptides with similar compositions have demonstrated antimicrobial properties against various pathogens, suggesting a potential role in developing new antibiotics.
- Cell Proliferation : Some peptides have been shown to enhance cell proliferation in vitro, indicating their potential use in regenerative medicine.
- Neuroprotective Effects : Research indicates that certain amino acids within the peptide may contribute to neuroprotective effects, potentially aiding in neurodegenerative disease treatment.
Case Studies
Several case studies illustrate the biological activity of related peptides:
- Case Study on Antimicrobial Activity : A study conducted on a peptide with a similar structure showed significant inhibition of bacterial growth in vitro, leading to further exploration as a therapeutic agent against resistant strains .
- Case Study on Cell Proliferation : Another investigation revealed that a peptide containing cysteine residues promoted fibroblast proliferation, suggesting applications in wound healing therapies .
Comparison with Similar Compounds
Research Findings and Challenges
Synthesis Complexity: The peptide’s length (19 residues) and non-standard modifications (xiIle, DL-residues) pose synthesis challenges, including low yields and purification difficulties due to racemic mixtures .
Environmental Persistence : Analogous to fluorochemicals, peptides with stable disulfide bonds may exhibit environmental persistence, necessitating detailed degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
